Cas no 1152441-29-6 (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline structure
1152441-29-6 structure
商品名:4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
CAS番号:1152441-29-6
MF:C12H17BFNO2
メガワット:237.0783
MDL:MFCD16996293
CID:2157352
PubChem ID:72221146

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline 化学的及び物理的性質

名前と識別子

    • 5-Amino-2-fluorobenzeneboronic acid pinacol ester
    • 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 5-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER
    • AK166872
    • FBZFLAGIPHQJBF-UHFFFAOYSA-N
    • MB20417
    • FCH2776384
    • AM86340
    • PC412222
    • Z7688
    • Benzenamine, 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DB-099947
    • CS-0041683
    • I12033
    • 1152441-29-6
    • SCHEMBL16048896
    • EN300-316768
    • 4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • DS-9189
    • MFCD16996293
    • AKOS025287014
    • SY103758
    • FF159948
    • 4-FLUORO-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
    • 5-AMINO-2-FLUOROBENZENEBORONIC ACID PINACOL ESTER
    • 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
    • MDL: MFCD16996293
    • インチ: 1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3
    • InChIKey: FBZFLAGIPHQJBF-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1B1OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O1)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 237.13400
  • どういたいしつりょう: 237.1336371g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5

じっけんとくせい

  • PSA: 44.48000
  • LogP: 2.28830

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-316768-0.5g
4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95.0%
0.5g
$410.0 2025-03-19
Enamine
EN300-316768-1.0g
4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95.0%
1.0g
$428.0 2025-03-19
Enamine
EN300-316768-5.0g
4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95.0%
5.0g
$1240.0 2025-03-19
eNovation Chemicals LLC
Y0990934-5g
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95%
5g
$640 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112323-10g
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 98%
10g
¥3840.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112323-1g
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 98%
1g
¥510.00 2024-08-09
Apollo Scientific
PC412222-5g
5-Amino-2-fluorophenylboronic acid, pinacol ester
1152441-29-6 0.97
5g
£285.00 2025-02-21
Chemenu
CM205174-10g
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95%+
10g
$1242 2023-02-03
Alichem
A019064453-10g
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95%
10g
$1255.27 2023-09-04
Enamine
EN300-316768-2.5g
4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1152441-29-6 95.0%
2.5g
$838.0 2025-03-19

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline 関連文献

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)anilineに関する追加情報

Recent Advances in the Application of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (CAS: 1152441-29-6) in Chemical Biology and Pharmaceutical Research

The compound 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline (CAS: 1152441-29-6) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents and chemical biology probes. This boronic acid derivative, characterized by its unique fluorine substitution and dioxaborolane ring, has shown significant potential in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern medicinal chemistry. Recent studies have highlighted its utility in constructing complex molecular architectures for targeted drug discovery programs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for proteolysis-targeting chimeras (PROTACs). Researchers at Harvard Medical School utilized 1152441-29-6 to develop a series of BTK-targeting degraders, achieving remarkable selectivity and potency in preclinical models of B-cell malignancies. The fluorine atom at the 4-position was found to be critical for maintaining optimal pharmacokinetic properties while the boronic ester functionality enabled efficient bioconjugation.

In the field of positron emission tomography (PET) tracer development, 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has shown promise as a precursor for fluorine-18 labeling. A recent Nature Communications paper (2024) described its use in creating novel amyloid-β imaging agents with improved blood-brain barrier penetration. The compound's stability under physiological conditions and its ability to undergo rapid radiofluorination make it particularly valuable for neuroimaging applications.

From a synthetic chemistry perspective, computational studies have revealed interesting aspects of this compound's reactivity. Density functional theory (DFT) calculations indicate that the presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups creates a unique electronic environment that facilitates transmetalation in cross-coupling reactions while maintaining stability against protodeboronation. These findings, published in ACS Catalysis (2023), provide important insights for designing more efficient catalytic systems.

The pharmaceutical industry has shown increasing interest in this compound, with several patent applications filed in 2023-2024 describing its use in kinase inhibitor development. Notably, a Phase I clinical trial is currently underway for a c-Met inhibitor that utilizes 1152441-29-6 as a key synthetic intermediate. Early results suggest favorable safety profiles and preliminary efficacy in solid tumors, marking an important milestone in the translation of this chemical entity into therapeutic applications.

Looking forward, researchers anticipate expanded applications of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in areas such as antibody-drug conjugates (ADCs) and covalent inhibitor design. Its unique combination of chemical stability and reactivity positions it as a versatile tool for addressing current challenges in drug discovery, particularly in the development of targeted therapies with improved selectivity profiles.

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Amadis Chemical Company Limited
(CAS:1152441-29-6)4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
A987267
清らかである:99%
はかる:5g
価格 ($):486.0